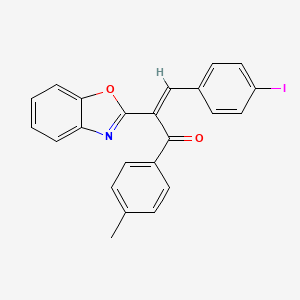

![molecular formula C21H26N6O2 B12164258 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、とても長い名前なので、分解して理解しましょう。系統名は、その構造を明らかにしています: この化合物は、とても長い名前なので、分解して理解しましょう。系統名は、その構造を明らかにしています: N-{3-[2-(1H-インドール-3-イル)エチル]-1H-1,2,4-トリアゾール-5-イル}-1-(2-メチルプロピル)-5-オキソピロリジン-3-カルボキサミド 。ふう!インドール、トリアゾール、ピロリジン環など、さまざまな官能基のハイブリッドです。その重要性を探求しましょう。

準備方法

合成: この化合物は、トリプタミン (インドール誘導体)とイブプロフェン (2-(4-イソブチルフェニル)プロピオン酸)をアミド結合形成 によりカップリングさせることで合成できます。反応では、N, N'-ジシクロヘキシルカルボジイミド(DCC) が「脱水」試薬として用いられます。簡略化された反応式を以下に示します。

イブプロフェン+トリプタミンDCCN-3-[2-(1H-インドール-3-イル)エチル]-1H-1,2,4-トリアゾール-5-イル-1-(2-メチルプロピル)-5-オキソピロリジン-3-カルボキサミド

工業生産: 研究室レベルの合成は可能ですが、工業生産方法では、需要を満たすためにより効率的なプロセスが用いられる場合があります。

化学反応の分析

反応:

- アミド形成 :重要なステップは、イブプロフェンのカルボン酸基とトリプタミンのアミノ基との間のアミド結合形成です。

- 酸化/還元 :状況に応じて、この化合物は酸化または還元反応を起こす可能性があります。

- 置換 :トリアゾール環は、置換反応に関与する可能性があります。

- DCC :アミド合成のための脱水剤。

- 溶媒 :DMF、DMSO、THFなどが一般的に用いられます。

- 温度 :反応は通常室温で行われます。

主な生成物: 主な生成物は、目的の化合物そのものです。

4. 科学研究への応用

化学:- 創薬 :そのユニークな構造は、新規な薬剤候補の開発につながる可能性があります。

- 生体共役 :生体分子を連結させるために役立ちます。

- 神経科学 :インドール部分の存在により、神経活性を持つ可能性があります。

- 抗炎症活性 :イブプロフェンと同様です。

- 医薬品 :潜在的な治療薬。

- 材料科学 :ポリマーやコーティングの分野で応用が見られる可能性があります。

科学的研究の応用

Chemistry::

- Drug Design : Its unique structure may inspire novel drug candidates.

- Bioconjugation : Useful for linking biomolecules.

- Neuroscience : Due to the indole moiety, it might have neuroactive properties.

- Anti-inflammatory Activity : Similar to ibuprofen.

- Pharmaceuticals : Potential therapeutic agents.

- Materials Science : May find applications in polymers or coatings.

作用機序

この化合物は、特定の分子標的に結合し、細胞経路に影響を与える可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。

類似化合物との比較

またはN-(2-ヒドロキシ-2-(1H-インドール-3-イル)エチル)アセトアミド (C12H14N2O2)。これらは貴重な情報を提供する可能性があります。

特性

分子式 |

C21H26N6O2 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC名 |

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H26N6O2/c1-13(2)11-27-12-15(9-19(27)28)20(29)24-21-23-18(25-26-21)8-7-14-10-22-17-6-4-3-5-16(14)17/h3-6,10,13,15,22H,7-9,11-12H2,1-2H3,(H2,23,24,25,26,29) |

InChIキー |

FJIOQVFDINTRID-UHFFFAOYSA-N |

正規SMILES |

CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)

![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)

![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)

![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)

![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)

![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)

![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)

![4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)